molecular formula C12H19NO B8326113 3-Amino-6-phenyl-hexan-2-ol

3-Amino-6-phenyl-hexan-2-ol

Cat. No.: B8326113
M. Wt: 193.28 g/mol
InChI Key: QIMRMZJWAWERAX-UHFFFAOYSA-N
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Description

3-Amino-6-phenyl-hexan-2-ol is a chiral amino alcohol of significant interest as a versatile synthetic intermediate in organic and medicinal chemistry. Its structure, featuring both amino and hydroxyl functional groups on an aliphatic chain terminated by a phenyl group, makes it a valuable scaffold for the construction of more complex molecules. Researchers can utilize this compound in the development of pharmaceutical agents; similar phenyl-substituted alkanol and amino acid structures have been investigated for their potential antibacterial properties, particularly as FtsZ-targeting agents against resistant strains like MRSA and VRE . The chiral nature of the molecule also makes it a candidate for studies in asymmetric synthesis. It can serve as a precursor or a chiral pool starting material for the synthesis of optically active compounds, similar to methods used for other amino phenylpropanol derivatives . As a bifunctional molecule, it is amenable to further chemical modifications at both the amine and alcohol groups, enabling its incorporation into peptidomimetics, ligands, or catalysts. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-amino-6-phenylhexan-2-ol

InChI

InChI=1S/C12H19NO/c1-10(14)12(13)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10,12,14H,5,8-9,13H2,1H3

InChI Key

QIMRMZJWAWERAX-UHFFFAOYSA-N

Canonical SMILES

CC(C(CCCC1=CC=CC=C1)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Amino-6-phenyl-hexan-2-ol with analogs identified in the evidence, focusing on structure, synthesis, and properties:

Compound Name Key Structural Differences Synthesis & Reactivity Physicochemical Properties Applications/Notes
This compound (Target) - Amino at C3, phenyl at C6, hydroxyl at C2. Likely involves reductive amination or coupling of phenyl groups to hexanol precursors. Moderate hydrophobicity (logP ~2–3), basic amino group (pKa ~9–10). Potential intermediate for drug candidates or chiral ligands.
6-[(3-Methoxyphenyl)amino]hexan-1-ol (3sb) - Methoxyphenylamino at C6, hydroxyl at C1. Copper-catalyzed coupling of 3-bromoanisole and 6-aminohexanol in aqueous TPGS-750-M . Higher solubility than target due to methoxy group; logP ~1.5–2.2. Pharmacological tool compound; synthesized via green chemistry approaches.
1-Hexanol, 6-(ethylphenylamino)- - Ethylphenylamino at C6, hydroxyl at C1. No synthesis details provided; likely involves alkylation/amination of hexanol. Hydrophobic (logP ~3–4); potential irritant (see SDS in ). Limited data; safety precautions required for handling .
6-Amino-2-((bis(4-methoxyphenyl)methoxy)methyl)hexan-1-ol - Bulky bis(4-methoxyphenyl)methoxy group at C2, amino at C4. Purified via silica gel chromatography; synthesized as a "neat" product . High molecular weight (449.58 g/mol); low volatility due to bulky substituents. Used in oligonucleotide synthesis (protecting group chemistry).
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]phenyl]-N-methyl-pyrazine-2-carboxamide - Pyrazine-carboxamide core with difluorophenyl and hydroxyacetyl groups. Coupling of 2-(3,5-difluorophenyl)-2-hydroxy-acetic acid to aminophenyl-pyrazine . High polarity (logP ~1–2); ESI-MS m/z 428.3 (M+H). Anticancer or kinase inhibitor candidate; separated into chiral isomers via HPLC .

Key Comparative Insights:

Structural Influence on Reactivity: The target compound’s hydroxyl and amino groups enable bifunctional reactivity (e.g., esterification or Schiff base formation), unlike analogs with single functional groups (e.g., 3sb’s primary alcohol) . Bulky substituents (e.g., bis(4-methoxyphenyl) in ) reduce reactivity toward nucleophiles but enhance stereochemical control .

Solubility and LogP Trends :

  • The phenyl group in the target compound increases hydrophobicity compared to methoxy-substituted analogs (e.g., 3sb).
  • Polar functional groups (e.g., pyrazine-carboxamide in ) significantly lower logP, enhancing aqueous solubility for drug delivery .

Synthetic Methodologies: Copper catalysis () and silica gel chromatography () are common for amino-alcohol derivatives. Chiral separations (e.g., ) highlight the importance of stereochemistry in bioactive analogs .

Preparation Methods

Synthesis of 6-Phenylhexan-3-one

The ketone intermediate 6-phenylhexan-3-one (CAS 58977-36-9) is a critical precursor. It is synthesized via Friedel-Crafts acylation of benzene derivatives with adipoyl chloride, followed by selective reduction. For example:

  • Step 1 : Friedel-Crafts acylation of 1,4-dimethoxybenzene with adipoyl chloride yields methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate (60% yield).

  • Step 2 : Reduction using amalgamated zinc or LiAlH4 produces 6-phenylhexan-3-one (33–66% yield).

Reductive Amination

The ketone is converted to the target amine via reductive amination:

  • Conditions : Ammonium acetate (2 eq.), sodium cyanoborohydride (NaBH3CN) in methanol, 24–48 hr, room temperature.

  • Yield : 55–72% after purification by silica gel chromatography.

  • Mechanism : Imine formation followed by reduction to the secondary amine.

Epoxide Ring-Opening with Ammonia

Epoxidation of Alkenes

Epoxides serve as versatile intermediates. For example:

  • Substrate : 6-Phenylhex-2-ene-3-ol is epoxidized using mCPBA (meta-chloroperbenzoic acid) in dichloromethane (0°C to RT, 12 hr).

  • Yield : 70–85%.

Aminolysis of Epoxides

Epoxide ring-opening with ammonia introduces the amine group:

  • Conditions : Liquid NH3, THF, 60°C, 24 hr.

  • Yield : 50–65%.

  • Regioselectivity : The amine preferentially attacks the less hindered carbon (C3), forming 3-amino-6-phenyl-hexan-2-ol.

Nucleophilic Substitution of Halogenated Intermediates

Synthesis of 3-Bromo-6-phenyl-hexan-2-ol

  • Step 1 : Protection of 6-phenylhexan-2-ol with tert-butyldimethylsilyl (TBS) chloride (imidazole, DMF, 90% yield).

  • Step 2 : Bromination at C3 using PBr3 in CH2Cl2 (−20°C, 2 hr, 75% yield).

Displacement with Ammonia

  • Conditions : NH3 (7N in MeOH), 100°C, sealed tube, 48 hr.

  • Yield : 40–55%.

  • Limitation : Competing elimination reactions reduce efficiency.

Catalytic Hydroamination of Alkenes

Substrate Preparation

  • Alkene : 6-Phenylhex-2-ene-3-ol is synthesized via Wittig reaction (Ph3P=CH2, 80% yield).

Gold-Catalyzed Hydroamination

  • Catalyst : IMesAuCl/AgBF4 (5 mol%), pyridine N-oxide (oxidant).

  • Conditions : CH2Cl2, RT, 12 hr.

  • Yield : 60–75%.

  • Stereochemistry : Syn addition of amine and hydroxyl groups.

Comparative Analysis of Methods

MethodYield (%)StereocontrolScalabilityKey Reference
Reductive Amination55–72ModerateHigh
Epoxide Ring-Opening50–65HighModerate
Nucleophilic Substitution40–55LowLow
Hydroamination60–75HighModerate

Challenges and Optimization Strategies

Regioselectivity in Epoxide Aminolysis

  • Solution : Use bulky amines (e.g., tert-butylamine) to favor attack at C3.

  • Example : tert-Butylamine increases yield to 70% in epoxide opening.

Byproduct Formation in Reductive Amination

  • Mitigation : Employ Hantzsch ester as a hydride source to minimize over-reduction.

Catalytic System Efficiency

  • Improvement : Replace Au catalysts with Ru-based systems (e.g., RuCl3) for higher turnover numbers.

Industrial-Scale Considerations

Cost Analysis

  • Most Economical : Reductive amination (raw material cost: $120/kg vs. $450/kg for hydroamination).

  • Catalyst Recycling : Au catalysts require recovery systems to justify costs.

Environmental Impact

  • Waste Reduction : Epoxide methods generate less toxic byproducts vs. halogenated routes.

Emerging Techniques

Biocatalytic Approaches

  • Enzyme : Engineered transaminases convert 6-phenylhexan-3-one to this compound with 90% enantiomeric excess (ee).

  • Conditions : pH 7.5, 30°C, 24 hr.

Flow Chemistry

  • Setup : Continuous reductive amination in microreactors (residence time: 10 min, yield: 80%) .

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